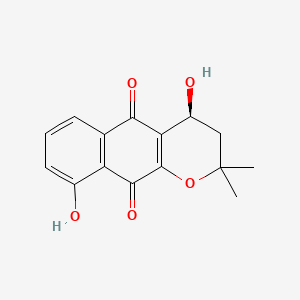

4,9-Dihydroxy-alpha-lapachone

Descripción

Contextualization within Natural Product Chemistry and Medicinal Research

4,9-Dihydroxy-alpha-lapachone is a naturally occurring chemical compound that has garnered attention within the fields of natural product chemistry and medicinal research. It belongs to a class of compounds known as naphthoquinones, which are metabolites found in various plants and have a wide range of biological activities. bjid.org.br The investigation of such natural products is a cornerstone of drug discovery, with many plant-derived compounds serving as leads for new therapeutic agents. phcog.comijrpr.com The study of this compound is part of a broader effort to identify and characterize bioactive molecules from natural sources. core.ac.uk

The compound has been isolated from plants such as Catalpa ovata and has been the subject of research to determine its chemical structure and biological properties. jst.go.jpnih.gov Its synthesis has also been achieved, starting from juglone, which allows for further investigation of its properties and potential applications. capes.gov.br Research into this compound and its derivatives is driven by the need for new compounds with therapeutic potential, particularly in areas with unmet medical needs.

Overview of the Lapachone Class and its Scientific Significance

The lapachones are a subclass of naphthoquinones characterized by a pyran ring fused to a naphthoquinone core. drugbank.com This class includes several important compounds, such as α-lapachone and β-lapachone, which have been extensively studied for their biological activities. phcog.comscholaris.ca Lapachol, a related naphthoquinone, is a well-known natural product from which lapachones can be derived. researchgate.net

Lapachones have demonstrated a wide spectrum of pharmacological effects, including anticancer, antifungal, and antibacterial properties. researchgate.net For instance, β-lapachone has been investigated for its potential in cancer therapy and is known to be an inhibitor of topoisomerase I. researchgate.netresearchgate.net The scientific significance of the lapachone class lies in their diverse biological activities and their potential as scaffolds for the development of new drugs. researchgate.net The structural variations within the lapachone class, including different hydroxylation and methoxylation patterns, lead to a range of biological effects, making them a rich area for medicinal chemistry research. jst.go.jp

Scope and Research Imperatives of this compound Studies

Research on this compound is focused on elucidating its specific biological activities and understanding its mechanism of action. A primary area of investigation is its anti-inflammatory and antitumor-promoting effects. chemfaces.com Studies have shown that it can inhibit the production of nitric oxide (NO) in macrophage cells, suggesting potential as an anti-inflammatory agent. nih.govchemfaces.com Furthermore, it has demonstrated inhibitory activity against the Epstein-Barr virus early antigen (EBV-EA) activation, which is a marker for potential antitumor-promoting effects. chemfaces.com

The key research imperatives for this compound include:

Further isolation and characterization: Isolating the compound from various natural sources to ensure a sustainable supply for research and to discover other related bioactive compounds. nih.gov

Synthetic methodology development: Improving synthetic routes to produce this compound and its analogs for structure-activity relationship (SAR) studies. capes.gov.br

Biological evaluation: Conducting a broader range of biological assays to explore its full therapeutic potential, including its effects on different cell lines and disease models.

Mechanism of action studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

A study on the whole plant of Verbena hastata led to the isolation of (4R)-4,9-dihydroxy-α-lapachone, which was found to inhibit the production of advanced glycation end products (AGEs). researchgate.net This finding opens up another avenue of research into its potential role in combating age-related pathologies. researchgate.net

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Reference |

| Inhibition of Nitric Oxide (NO) Synthesis | Lipopolysaccharide-induced RAW 264.7 cells | Potent inhibitory effect with an IC50 value of 2.73 μM. | nih.govchemfaces.com |

| Antitumor-Promoting Effect | TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells | Exhibited significant inhibitory activity. | chemfaces.com |

| Inhibition of Advanced Glycation End Product (AGE) Formation | Incubation of glyceraldehyde and collagen | Inhibited the production of AGEs. | researchgate.net |

Propiedades

IUPAC Name |

(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIQEUTUJPXAKQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Isolation, and Advanced Structural Characterization Research

Diverse Natural Sources and Isolation Methodologies

Extraction and Purification Protocols from Botanical Origins

4,9-Dihydroxy-alpha-lapachone has been primarily isolated from various plant species, particularly from the Bignoniaceae family. One of the notable sources is Heterophragma adenophyllum, where the compound is found in the heartwood and stem. researchgate.netacgpubs.org Other plants from which this and related compounds like α-lapachone have been isolated include those from the Tabebuia genus, such as Tabebuia heptaphylla and Tabebuia impetiginosa. sci-hub.sed-nb.info

The general procedure for isolating this compound from botanical materials involves several key steps. The process typically begins with the air-drying and powdering of the plant material, such as the stem heartwood. This is followed by extraction with organic solvents. Methanol is a commonly used solvent for the initial extraction. acgpubs.org The resulting crude extract is then subjected to a series of chromatographic techniques to separate the various phytochemicals.

A common purification strategy involves partitioning the crude extract using solvents of increasing polarity. For instance, a chloroform extract of the heartwood of Heterophragma adenophyllum has been used to isolate several naphthoquinone derivatives, including this compound. researchgate.net Column chromatography is a crucial step in the purification process. Silica gel is frequently employed as the stationary phase, and a gradient of solvents, such as hexane and acetone, is used to elute the different compounds. researchgate.net Further purification may be achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

For example, in one study, the stem heartwood of Heterophragma adenophyllum was extracted with methanol. The resulting extract was then subjected to column chromatography to yield several compounds, including lapachol, α-lapachone, and dehydro-α-lapachone. acgpubs.org In another instance, this compound was isolated from the whole plant of Verbena hastata. The isolation process involved column chromatography using silica gel with a hexane-acetone solvent system, followed by further purification steps. researchgate.net

Table 1: Botanical Sources and Extraction Details for this compound and Related Compounds

| Plant Species | Family | Part Used | Extraction Solvent(s) | Isolated Compounds |

| Heterophragma adenophyllum | Bignoniaceae | Heartwood, Stem | Chloroform, Methanol | This compound, Lapachol, α-Lapachone |

| Tabebuia heptaphylla | Bignoniaceae | Bark, Trunkwood | Not specified | Lapachol, α-Lapachone |

| Verbena hastata | Verbenaceae | Whole Plant | Not specified | This compound |

| Catalpa ovata | Bignoniaceae | Stems | Methanol | Dehydro-α-lapachone, α-Lapachone |

Exploration of Other Biological Sources

While botanical sources are the primary origin of this compound, research has also explored other biological avenues for related naphthoquinones. Marine-derived microorganisms, particularly actinomycetes, have been identified as producers of novel naphthoquinone derivatives. For instance, a Streptomyces species isolated from a marine sediment sample was found to produce 3-chloro-6,8-dihydroxy-α-lapachone. mdpi.comnih.gov Fungi have also been shown to be capable of transforming naphthoquinones. The fungus Curvularia lunata can convert lapachol into dehydro-alpha-lapachone through oxidative cyclization. chemfaces.com Although this compound itself has not been explicitly reported from these microbial sources, the metabolic diversity within these organisms suggests they could be potential, yet unexplored, sources of this compound or its precursors.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification of this compound relies on a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Applications in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In a study of (4R)-4,9-dihydroxy-α-lapachone isolated from Verbena hastata, detailed NMR data was reported. researchgate.net The ¹H NMR spectrum showed characteristic signals for the aromatic protons, as well as protons associated with the dihydropyran ring and the methyl groups. For instance, the spectrum displayed signals for three aromatic protons, a proton at the C-4 position, and two methyl groups. researchgate.net

Table 2: ¹H and ¹³C NMR Data for (4R)-4,9-dihydroxy-α-lapachone in CD₃OD

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 2 | - | 80.5 |

| 3 | 2.07 (dd, J = 14.6, 4.3 Hz), 2.03 (dd, J = 14.6, 5.3 Hz) | 41.0 |

| 4 | 4.90 (dd, J = 5.3, 4.3 Hz) | 68.3 |

| 4a | - | 114.7 |

| 5 | - | 184.8 |

| 5a | - | 133.6 |

| 6 | 7.58 (dd, J = 7.5, 1.1 Hz) | 119.6 |

| 7 | 7.65 (dd, J = 8.4, 7.5 Hz) | 138.1 |

| 8 | 7.20 (dd, J = 8.4, 1.1 Hz) | 124.4 |

| 9 | - | 162.7 |

| 9a | - | 116.3 |

| 10 | - | 182.2 |

| 11 | 1.51 (s) | 26.5 |

| 12 | 1.47 (s) | 24.4 |

| Data sourced from a study on constituents of Verbena hastata. researchgate.net |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement. For (4R)-4,9-dihydroxy-α-lapachone, the molecular formula has been confirmed as C₁₅H₁₄O₅. researchgate.netbiocrick.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the presence of specific functional groups and substructures within the molecule.

Advanced Chromatographic-Spectroscopic Coupling Methods (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the identification of specific compounds. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for this purpose. lcms.czusgs.govresearchgate.neteurl-pesticides.eu

LC-MS is particularly well-suited for the analysis of moderately polar and non-volatile compounds like this compound. In a typical LC-MS setup, the sample is first separated on a liquid chromatography column, and the eluent is then introduced into the mass spectrometer for detection and identification. This technique allows for the rapid screening of plant extracts for the presence of known compounds and the tentative identification of new derivatives based on their mass and fragmentation patterns. researchgate.netresearchgate.net

While GC-MS is generally used for more volatile compounds, derivatization can sometimes be employed to make non-volatile compounds amenable to GC analysis. These hyphenated techniques are crucial not only for the initial identification of compounds in complex natural extracts but also for their quantification.

Synthetic Methodologies and Analog Development Studies

Total Synthesis Approaches for 4,9-Dihydroxy-alpha-lapachone

While this compound is a known natural product, its total synthesis presents significant challenges, particularly the stereoselective introduction of the hydroxyl group at the C4 position and the hydroxylation at C9. Research has primarily focused on constructing the core α-lapachone skeleton, which serves as a crucial scaffold for further functionalization.

The total synthesis of the α-lapachone framework is typically achieved through the construction of the naphthoquinone core followed by the formation of the dihydropyran ring. A common precursor for this process is 2-hydroxy-1,4-naphthoquinone, also known as lawsone.

One established route involves the prenylation of lawsone, followed by an acid-catalyzed cyclization. For instance, reacting lawsone with a reagent like 1-bromo-3-methyl-2-butene creates the lapachol intermediate, which can then be treated with an acid such as sulfuric acid to induce cyclization into the pyranonaphthoquinone skeleton. googleapis.comulb.ac.be

More recent and efficient methods utilize cascade reactions. A one-step total synthesis to form a related intermediate, dehydro-α-lapachone, has been reported starting from lawsone and prenal. nih.govchemrxiv.org This method involves an initial Knoevenagel condensation, which then undergoes an oxa-6π-electrocyclization to form the tricyclic system. nih.gov This intermediate can then be selectively reduced to yield the α-lapachone core.

A significant challenge in the total synthesis of this compound is the regioselective introduction of the two hydroxyl groups at the C4 and C9 positions. Most documented occurrences of this specific compound are from isolation from natural sources, such as the heartwood of Catalpa bungei and Catalpa ovata. researchgate.net The development of a synthetic pathway that precisely controls this dihydroxylation remains a complex task for organic chemists.

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical reactions. researchgate.net This approach is particularly valuable for steps that are difficult to achieve with high selectivity using traditional chemistry, such as stereoselective hydroxylation or glycosylation.

While a specific chemo-enzymatic total synthesis for this compound has not been detailed in the literature, the strategy holds significant promise. Enzymes could be employed to overcome key synthetic hurdles. For example:

Stereoselective Hydroxylation: A P450 monooxygenase could potentially be used to install the hydroxyl group at the C4 position with high stereocontrol, yielding a specific enantiomer.

Regioselective Reactions: Enzymes like C-glycosyltransferases have been successfully used to attach sugar moieties to naphthoquinone scaffolds such as juglone, demonstrating their ability to catalyze regioselective C-C bond formation on complex aromatic systems. researchgate.net

Chiral Resolution: Enzymes such as lipases and transaminases are widely used for the kinetic resolution of racemic intermediates, a technique that could be applied to separate enantiomers of a synthetic precursor to chiral lapachones. researchgate.net

A hypothetical chemo-enzymatic route could involve the chemical synthesis of the α-lapachone core, followed by enzymatic hydroxylation steps to introduce the C4 and C9 hydroxyl groups with the desired regio- and stereoselectivity.

Multi-Step Synthesis Pathways

Derivatization and Analog Generation Techniques

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies and for developing molecules with tailored properties. Derivatization focuses on modifying the existing functional groups, namely the hydroxyl groups and the quinone moiety, or building upon the core scaffold.

The reactivity of the naphthoquinone scaffold allows for a variety of chemical modifications. The hydroxyl groups on the aromatic ring and the carbonyl groups of the quinone are primary targets for derivatization.

Quinone Modifications: The electrophilic nature of the quinone carbonyls allows for reactions with nucleophiles. For example, α-lapachone can react with reagents like arylhydrazines to form arylhydrazone derivatives.

Aromatic Ring Modifications: Analogs with different substitution patterns on the aromatic ring have been synthesized. Starting from substituted lawsone precursors, it is possible to generate α-lapachones with hydroxyl or methoxyl groups at various positions, which can significantly influence their biological activity.

Multi-Component Reactions (MCRs): Modern synthetic techniques like MCRs have been used to generate complex derivatives from naphthoquinone precursors. A notable example is the Mannich reaction involving lawsone, various arylaldehydes, and an amine to produce a library of aminomethylated naphthoquinone derivatives in high yields. mdpi.com

Halogenation: Halogenated analogs, such as 3-halo-lapachones, have been synthesized, demonstrating that the pyran ring can also be a site for modification. google.com

| Modification Type | Reagents/Method | Position(s) Modified | Example Analog Class |

|---|---|---|---|

| Arylhydrazone Formation | Arylhydrazines | Quinone Carbonyls | α-Lapachone Arylhydrazones |

| Mannich Reaction | Lawsone, Aldehyde, Amine (MCR) | C2 (from Lawsone) | Aminomethylated Naphthoquinones mdpi.com |

| Halogenation | Halogenating agents | C3 | 3-Halo-lapachones google.com |

| Hydroxylation/Alkoxylation | Substituted Lawsone Precursors | Benzene Ring | Hydroxy/Methoxy-α-lapachones |

This compound possesses a chiral center at the C4 position. Natural isolates have been identified as specific enantiomers, (4R)-4,9-dihydroxy-α-lapachone and (4S)-4,9-dihydroxy-α-lapachone, which underscores the importance of stereochemistry for this class of compounds. researchgate.net

The synthesis of enantiomerically pure or enriched lapachone analogs is a key research objective.

Asymmetric Catalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of the lapachone core. For instance, a cascade reaction between 1,3-dicarbonyl compounds (including lawsone) and Morita-Baylis-Hillman acetates, catalyzed by a chiral squaramide catalyst, can produce pyranonaphthoquinones with high diastereo- and enantioselectivity. rsc.org

Chiral Resolution: For synthetic routes that produce racemic mixtures, separation of the enantiomers is necessary. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving racemic lapachone derivatives into individual stereoisomers. researchgate.net

Stereochemical Assignment: Once separated, determining the absolute configuration of each stereoisomer is critical. This is often achieved by comparing experimental circular dichroism (CD) spectra with quantum chemical calculations. researchgate.net

A prodrug is an inactive or less active precursor that is converted into the active drug within the body. For research applications, prodrugs of lapachones are developed to overcome limitations such as poor water solubility or to enable controlled activation. While most research has focused on the related β-lapachone, the strategies are directly applicable to this compound.

Ester Prodrugs: To improve lipophilicity and formulation properties, the hydroquinone form of a lapachone can be converted into diester derivatives using fatty acid anhydrides in the presence of a reducing agent like zinc powder. nih.govutsouthwestern.edu These esters are generally stable but can be cleaved by intracellular esterase enzymes to release the active hydroquinone. nih.gov

pH-Sensitive Prodrugs: Mono(arylimino) derivatives have been designed as prodrugs that are relatively stable and inactive at neutral pH but undergo hydrolytic conversion to the parent lapachone in more acidic environments, a feature that could be exploited in specific research contexts. uni.lunih.gov

Biocompatible Micelles: To address poor aqueous solubility, prodrugs can be designed for encapsulation into biocompatible delivery systems. Diester derivatives of lapachones have been successfully formulated into polymeric micelles made from materials like poly(ethylene glycol)-b-poly(D,L-lactic acid) (PEG-b-PLA), achieving high drug loading and stability. nih.govutsouthwestern.edu

Structure-activity Relationship Sar Investigations of 4,9-dihydroxy-alpha-lapachone and Its Analogs

Elucidation of Pharmacophoric Elements for Biological Activity

Pharmacophore modeling helps to identify the essential spatial arrangement of molecular features necessary for biological activity. For naphthoquinones like 4,9-dihydroxy-alpha-lapachone, key pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. mdpi.comacs.org

A study that generated a pharmacophore model based on the potent inhibitors Juglone and 9-hydroxy-alpha-lapachone identified three hydrogen bond acceptors, one hydrogen bond donor, an aromatic ring, and a hydrophobic interaction as key features. mdpi.com The highly active β-cycled-pyran-1,2-naphthoquinones exhibit key interactions including hydrogen bonds at the C-1 and C-2 carbonyl groups, a hydrogen bond with the oxygen of the pyran ring, and hydrophobic interactions of the methyl groups on the pyran ring. acs.org

The 1,4-naphthoquinone core is a critical element for the biological activity of this class of compounds. unav.eduresearchgate.net This moiety is involved in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells. unav.eduscholaris.camdpi.com The quinone structure can accept one or two electrons to form highly reactive semiquinone and hydroquinone species. unav.edunih.gov This redox activity is central to the molecule's ability to regulate various downstream pathways. scholaris.ca

The mechanism often involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which reduces the quinone to a hydroquinone. scholaris.camdpi.com This unstable hydroquinone can then be oxidized back to the parent quinone, perpetuating a futile redox cycle that generates oxidative stress. mdpi.com This process is a key mechanism of action for related compounds like β-lapachone. scholaris.camdpi.com

The presence and position of hydroxyl (-OH) groups on the naphthoquinone scaffold significantly impact biological activity. In a study of naphthoquinones isolated from Catalpa ovata, this compound exhibited potent inhibitory effects on nitric oxide production, with an IC50 value of 2.73 microM. nih.gov This was more potent than 9-hydroxy-alpha-lapachone (IC50 of 4.64 microM) and catapalactone (IC50 of 9.80 microM), highlighting the importance of the hydroxyl groups. nih.gov

The introduction of additional hydroxyl groups has been reported to significantly increase the biological activity of some related compounds. nih.gov For instance, in a series of resveratrol analogs, additional hydroxyl groups enhanced their therapeutic versatility. nih.gov Conversely, the methylation of a phenolic hydroxyl group in certain bioactive quinones can lead to a complete loss of antiproliferative activity. mdpi.com This underscores the critical role of the free hydroxyl group for interaction with biological targets. In the case of juglone derivatives, the hydroxyl group at position 5 of the quinone moiety was found to be essential for increased cytotoxicity. rsc.org

Table 1: Inhibitory Effects of Naphthoquinones on Nitric Oxide Production

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.73 nih.gov |

| 9-Hydroxy-alpha-lapachone | 4.64 nih.gov |

| Catapalactone | 9.80 nih.gov |

This table is based on data from a study on the inhibitory effects of naphthoquinones on lipopolysaccharide-induced nitric oxide synthesis in RAW 264.7 cells. nih.gov

The isoprenoid side chain of lapachone and its analogs plays a significant role in their biological activity. Modifications to this side chain can influence the mechanism of action and potency. For example, in a study of thiaplidiaquinone analogues, the positioning of the geranyl side chain influenced whether cell death occurred primarily through necrosis or apoptosis. mdpi.com

Furthermore, altering the length of the prenyl chain has been shown to affect bioactivity. mdpi.com In one study, isoprenyl and farnesyl series of compounds were found to be more potent against Plasmodium falciparum than the corresponding geranyl series. mdpi.com The cyclization of the isoprenoid side chain to form the pyran ring, as seen in α-lapachone and β-lapachone, is also a key structural feature influencing anticancer activity. unav.edu The reduction of the pyran ring in one analog resulted in a dramatic loss of activity. nih.gov

Role of Hydroxyl Group Substitutions

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of this compound and its analogs. novapublishers.comkallipos.grresearchgate.net These methods provide insights into the electronic properties and three-dimensional structures of molecules, helping to predict their interactions with biological targets.

Quantum chemical descriptors are numerical values derived from quantum chemical calculations that characterize the electronic structure of a molecule. researchgate.net These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrophilicity index, and atomic charges, can be correlated with biological activity to build quantitative structure-activity relationship (QSAR) models. researchgate.netnih.govchemrxiv.org

For a series of 1,4-naphthoquinone derivatives, it was found that the HOMO coefficients for the carbon atoms of the side-chain double bond had a significant influence on activity, while the LUMO apparently had no importance. unicamp.br The electrophilicity index and the charge on the β-carbon of Michael acceptors have also been shown to be strong predictors of their reactivity with biological nucleophiles. nih.govchemrxiv.org The analysis of HOMO-LUMO energy gaps can help differentiate the reactivity and potential activity of various structures. researchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance in SAR |

|---|---|

| HOMO Energy | Relates to the ability of a molecule to donate electrons. unicamp.br |

| LUMO Energy | Relates to the ability of a molecule to accept electrons. unicamp.br |

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of a molecule. researchgate.net |

| Electrophilicity Index | Measures the electrophilic character of a molecule. nih.govchemrxiv.org |

| Atomic Charges | Can indicate sites of interaction with biological targets. nih.govchemrxiv.org |

This table summarizes some of the commonly used quantum chemical descriptors in SAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comacs.org This method helps in understanding the binding mode and affinity of a compound within the active site of a biological receptor. mdpi.comnih.govjsppharm.org

In a study involving inhibitors of Cystathionine gamma-synthase (CGS), molecular docking was used to screen for potential bioactive compounds. mdpi.com The results showed that 9-hydroxy-alpha-lapachone formed one hydrogen bond with the Asp183 residue of the enzyme. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity. mdpi.com These studies can also help in ranking compounds based on their predicted binding affinities, with lower binding energies generally indicating stronger interactions. mdpi.comnih.gov For example, in one study, compounds with binding energies ranging from -7.1 to -8.9 kcal/mol were identified as having high binding affinities. mdpi.com

Quantum Chemical Descriptors and Their Correlation with Activity

Conformational Analysis and Stereochemical Impact on Mechanistic Efficacy

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a pivotal role in its biological activity. For this compound, the presence of a chiral center at the C4 position of the dihydropyran ring gives rise to two enantiomers: (4R)-4,9-dihydroxy-α-lapachone and (4S)-4,9-dihydroxy-α-lapachone. The specific spatial orientation of the hydroxyl group at this position significantly influences the molecule's interaction with its biological targets, thereby affecting its mechanistic efficacy.

Detailed research into the stereoselective synthesis and biological evaluation of these enantiomers has provided valuable insights into their structure-activity relationships. A study focusing on the isolation and antiproliferative effects of compounds from Catalpa cathayana led to the characterization of both the (4R) and (4S) enantiomers of 4,9-dihydroxy-α-lapachone. researchgate.net Their structures were elucidated using extensive spectroscopic methods, including electronic circular dichroism (ECD) calculations, which is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.net

The mechanistic efficacy of these compounds was further investigated, revealing that the most potent enantiomers, (4R)-4,9-dihydroxy-α-lapachone and (4S)-4,9-dihydroxy-α-lapachone, induce cell cycle arrest in the G1 phase through DNA damage. researchgate.net This indicates that despite minor differences in their cytotoxic potency, the fundamental mechanism of action is conserved between the two stereoisomers.

The following table summarizes the research findings on the antiproliferative activity of the (4R) and (4S) enantiomers of this compound.

| Compound Name | Stereochemistry | Cell Line | IC50 (μM) |

| This compound | (4R) | MCF7 | 2.19 researchgate.net |

| This compound | (4S) | MCF7 | 2.41 researchgate.net |

Mechanistic Biological Investigations of 4,9-dihydroxy-alpha-lapachone

Cellular and Molecular Mechanisms of Anti-proliferative Action

The anti-proliferative properties of 4,9-dihydroxy-alpha-lapachone, a naturally occurring naphthoquinone, have been the subject of focused research to understand its potential as an anticancer agent. These investigations have revealed a multi-faceted mechanism of action at the cellular and molecular level, targeting key pathways involved in cancer cell survival and proliferation. The compound exerts its effects through the induction of specific cell death programs, interference with the cell cycle, and modulation of the cellular redox environment.

Recent studies have identified that this compound (also referred to as DLN) is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govresearcher.life This mechanism is particularly prominent in its action against aggressive cancers like triple-negative breast cancer (TNBC). nih.gov Ferroptosis is distinct from other cell death pathways like apoptosis and necroptosis. researchgate.net

The molecular mechanism by which this compound induces ferroptosis involves several key events. It activates Ferritin Heavy Chain 1 (FTH1), leading to iron overload within the cancer cells. nih.gov This excess iron is a critical component of ferroptosis. researcher.life Concurrently, the compound inhibits the cysteine-glutamate antiporter (system Xc-), which is responsible for importing cystine for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov It also inhibits the enzyme Glutathione Peroxidase 4 (GPX4), which uses glutathione to neutralize lipid peroxides. nih.govresearcher.life The dual inhibition of system Xc- and GPX4 leads to a catastrophic accumulation of lipid-based reactive oxygen species (Lipid ROS), ultimately executing ferroptotic cell death. nih.gov This specific targeting of ferroptosis pathways highlights its potential as a therapeutic agent for cancers that are otherwise resistant to traditional apoptosis-inducing treatments. nih.gov

Table 1: Key Molecular Events in this compound-Induced Ferroptosis

| Target/Process | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| FTH1 (Ferritin Heavy Chain 1) | Activation | Iron overload in the cell | nih.gov |

| System Xc- (cysteine/glutamate antiporter) | Inhibition | Depletion of intracellular cysteine and glutathione (GSH) | nih.gov |

| GPX4 (Glutathione Peroxidase 4) | Inhibition | Inability to neutralize lipid peroxides | nih.gov |

| Lipid ROS | Accumulation | Oxidative damage to cell membranes, leading to cell death | nih.gov |

This compound has been shown to cause DNA damage, a key event that can trigger cell death or cell cycle arrest in cancer cells. researchgate.net The generation of high levels of reactive oxygen species (ROS) during its redox cycling is a primary contributor to this DNA damage. unav.edursc.org ROS can induce various types of DNA lesions, including base modifications and strand breaks. rsc.org

While direct studies on this compound's modulation of specific DNA repair pathways are limited, the mechanisms of related naphthoquinones offer insight. The parent compound, β-lapachone, is known to cause massive DNA damage that leads to the hyperactivation of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.govmdpi.com This hyperactivation consumes cellular NAD+ pools, leading to an energy crisis and cell death. nih.govmdpi.com Given that this compound also generates significant oxidative stress, it is plausible that it similarly overwhelms the DNA damage response (DDR) systems of cancer cells. nih.govjournalmeddbu.comfrontiersin.orgamegroups.org

A crucial aspect of the anti-proliferative effect of this compound is its ability to interfere with the cell cycle. Research has demonstrated that the (4R) and (4S) isomers of this compound induce cell cycle arrest in the G1 phase in human breast adenocarcinoma (MCF7) cells. researchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting their proliferation.

The G1 phase arrest is a direct consequence of the DNA damage induced by the compound. researchgate.net When DNA damage is detected, checkpoint pathways are activated to pause the cell cycle, allowing time for repair. If the damage is too severe, the cell is directed towards a death pathway. This contrasts with the parent compound, β-lapachone, which has been reported to cause arrest in the G2/M or S phases depending on the cancer cell type. mdpi.com

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Compound Isomer | Effect | Reference |

|---|---|---|---|

| MCF7 (Human Breast Adenocarcinoma) | (4R)-4,9-dihydroxy-α-lapachone | G1 Phase Arrest | researchgate.net |

Naphthoquinones are well-documented modulators of topoisomerase enzymes, which are critical for resolving topological DNA problems during replication, transcription, and recombination. The structurally related compound, α-lapachone, is characterized as an "irreversible" inhibitor of topoisomerase II. chemfaces.comncats.io Its mechanism involves preventing the initial non-covalent binding of the enzyme to DNA and promoting the religation of DNA breaks. chemfaces.com Another related compound, β-lapachone, acts as a topoisomerase I inhibitor. nih.govmdpi.com

While direct enzymatic assays specifically detailing the interaction between this compound and topoisomerases have not been extensively reported, its structural similarity to α-lapachone suggests a potential for topoisomerase II inhibition. ncats.io The inhibition of these enzymes would contribute significantly to the compound's anti-proliferative effects by causing catastrophic DNA damage and replication failure.

A central feature of the mechanism of action for this compound is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.gov This is a common characteristic of quinone-based compounds, which can undergo redox cycling. unav.eduinca.gov.brnih.gov The quinone structure can accept electrons to form unstable semiquinone radicals, which then react with molecular oxygen to produce superoxide anions. unav.edunih.gov This process regenerates the parent quinone, allowing for a futile cycle that continuously produces ROS. nih.gov

In the case of this compound, this ROS production is a key driver of ferroptosis. nih.gov The accumulation of lipid ROS, specifically, is a hallmark of this cell death pathway and results from the compound's inhibition of the GPX4 antioxidant system. nih.gov The resulting severe oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA, overwhelming the cell's antioxidant capacity and leading to its demise. rsc.org

The bioactivity of many anticancer quinones is intrinsically linked to the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com NQO1 is a two-electron reductase that is often overexpressed in solid tumors, including pancreatic, lung, and breast cancers, compared to normal tissues. nih.govnih.gov

For compounds like β-lapachone, NQO1 catalyzes a futile redox cycle. mdpi.comresearchgate.net The enzyme reduces the quinone to an unstable hydroquinone, which then rapidly auto-oxidizes back to the parent quinone, consuming large amounts of NAD(P)H and generating massive levels of superoxide and hydrogen peroxide in the process. nih.govmdpi.commdpi.com This selective action in NQO1-positive cancer cells leads to oxidative stress and cell death, while sparing normal cells with low NQO1 levels. nih.gov Given that this compound is a 1,4-naphthoquinone derivative, it is highly probable that its mechanism also involves bioactivation by NQO1, contributing to the ROS generation and subsequent ferroptosis observed in cancer cells. nih.govunav.edu

Targeting Specific Signaling Pathways (e.g., p53 pathway)

While research into the specific interactions of this compound with the p53 signaling pathway is still developing, studies on related naphthoquinones like β-lapachone provide some context. β-lapachone has been shown to induce cell death through mechanisms that can be independent of p53 status. mdpi.comnih.govresearchgate.net This suggests that its cytotoxic effects are not reliant on the presence of a functional p53 tumor suppressor protein, a pathway often dysregulated in cancer. For instance, β-lapachone's activity is linked to the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which, when overexpressed in certain cancer cells, triggers a futile redox cycle leading to massive reactive oxygen species (ROS) production and subsequent cell death. mdpi.commdpi.com This NQO1-dependent mechanism can bypass the p53 pathway. mdpi.comresearchgate.net Although these findings pertain to β-lapachone, they highlight a potential avenue of investigation for this compound, suggesting its mechanism might also involve p53-independent signaling.

Impact on Cellular Adhesion and Angiogenesis-Related Mechanisms

The influence of lapachone compounds on cellular adhesion and angiogenesis is an area of active research. A related compound, dehydro-α-lapachone, has been identified as an antivascular agent that targets cell adhesion. chemfaces.com It was found to inhibit vessel regeneration and interfere with the formation of new blood vessel networks in zebrafish models. chemfaces.com Mechanistically, dehydro-α-lapachone promotes the ubiquitination of the Rho-GTPase Rac1, a key regulator of cell adhesion. chemfaces.com While direct studies on this compound's effect on these processes are limited, the activity of dehydro-α-lapachone suggests that the lapachone scaffold can interact with pathways crucial for angiogenesis. chemfaces.comfrontiersin.org

Mechanistic Pathways in Immunomodulation and Anti-inflammatory Processes

This compound has demonstrated notable immunomodulatory and anti-inflammatory properties through various mechanistic pathways.

A key anti-inflammatory mechanism of this compound is its potent inhibition of nitric oxide (NO) production. chemfaces.commdpi.commedchemexpress.com In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound exhibited strong inhibitory effects on NO synthesis. chemfaces.commedchemexpress.com This inhibition is critical as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 2.73 µM for NO production, indicating significant potency. chemfaces.commedchemexpress.comresearchgate.net This effect is more potent than other related compounds isolated from Catalpa ovata, such as 9-hydroxy-alpha-lapachone (IC50 = 4.64 µM) and catapalactone (IC50 = 9.80 µM). medchemexpress.com

This compound effectively modulates cellular responses triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system. chemfaces.commedchemexpress.com The compound's ability to inhibit LPS-induced NO synthesis in RAW 264.7 macrophage cells is a primary example of this modulation. chemfaces.commedchemexpress.comchemfaces.com By interfering with this key inflammatory pathway, this compound can dampen the inflammatory cascade initiated by bacterial endotoxins. Studies on the related compound β-lapachone further show that it can suppress the NF-κB activation pathway, a central regulator of inflammatory gene expression, by preventing IκBα degradation and downregulating MAPK and Akt signaling pathways in LPS-stimulated microglial cells. researchgate.net

Research indicates that naphthoquinones can influence neutrophil activity. For instance, a derivative of this class of compounds was found to significantly inhibit elastase release by human neutrophils, which is a marker for anti-inflammatory activity. mdpi.com While direct evidence for this compound is emerging, studies on the broader family of lapachones suggest a role in controlling neutrophil-mediated inflammation. For example, β-lapachone has been shown to promote the polarization of tumor-associated neutrophils toward an antitumor (N1) phenotype. nih.gov This is achieved indirectly, as the compound induces the release of tumor antigens that, in turn, activate neutrophils and upregulate genes associated with their activation, such as iNOS and TNF-α. nih.gov

Modulation of Lipopolysaccharide-Induced Cellular Responses

Mechanistic Studies of Anti-infective Activity

The anti-infective properties of naphthoquinones are well-documented. Compounds like β-lapachone have demonstrated activity against bacteria, fungi, and parasites. researchgate.netresearchgate.netexplorationpub.com The mechanisms are often multifactorial. One proposed mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress in microbial cells. researchgate.net Another significant mechanism is the inhibition of topoisomerase I and II, enzymes essential for maintaining DNA integrity during replication in both prokaryotic and eukaryotic cells. researchgate.net Altering the function of these enzymes can lead to apoptosis or cell death. researchgate.net While specific mechanistic studies on this compound's anti-infective action are not extensively detailed in the provided results, the known activities of related compounds provide a strong basis for its potential mechanisms. For example, dehydro-α-lapachone has shown antifungal activity against various plant pathogens. chemfaces.com

Data Tables

Table 1: Inhibitory Effects of Naphthoquinones on Nitric Oxide (NO) Synthesis Data sourced from studies on LPS-induced RAW 264.7 cells.

| Compound | IC50 (µM) for NO Inhibition | Source |

| This compound | 2.73 | chemfaces.com, medchemexpress.com |

| 9-Hydroxy-alpha-lapachone | 4.64 | medchemexpress.com |

| Catapalactone | 9.80 | medchemexpress.com |

Table 2: Antiproliferative Activity of Lapachone Derivatives Data shows the half-maximal inhibitory concentration (IC50) in different cell lines.

| Compound | Cell Line | IC50 (µM) | Source |

| (4R)-4,9-dihydroxy-α-lapachone | MCF7 (Human breast adenocarcinoma) | 2.19 | researchgate.net |

| (4S)-4,9-dihydroxy-α-lapachone | MCF7 (Human breast adenocarcinoma) | 2.41 | researchgate.net |

Antibacterial Mechanisms of Action

Neurotrophic Factor Potentiation Mechanisms

Certain derivatives of this compound have been investigated for their ability to potentiate the effects of neurotrophic factors, such as Nerve Growth Factor (NGF). One such compound, (4R)-4,9-dihydroxy-8-methoxy-α-lapachone, isolated from Verbena littoralis, has been shown to significantly enhance NGF-mediated neurite outgrowth in PC12D cells. researchgate.net While the precise mechanism is still under investigation, it is hypothesized that these compounds may act by modulating intracellular signaling pathways that are downstream of NGF receptor activation. This could involve the activation of kinases or the regulation of gene expression involved in neuronal differentiation and survival. The ability to enhance the activity of endogenous neurotrophic factors presents a promising therapeutic strategy for neurodegenerative diseases. researchgate.net

Modulation of Advanced Glycation End Products (AGEs) Formation Mechanisms

Advanced Glycation End Products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins or lipids. nih.govnih.gov The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.govnih.gov The mechanism by which certain compounds, potentially including derivatives of this compound, may modulate AGEs formation is likely linked to their antioxidant properties and their ability to interfere with the glycation process.

The formation of AGEs is a complex process that is accelerated by oxidative stress. tandfonline.com By scavenging reactive oxygen species, antioxidant compounds can inhibit the oxidative steps involved in AGEs formation. tandfonline.com Furthermore, some molecules can directly trap reactive carbonyl species, which are key intermediates in the glycation pathway, thereby preventing them from reacting with proteins and forming AGEs. Another potential mechanism is the modulation of signaling pathways that are activated by AGEs, such as the NF-κB pathway. tandfonline.comfrontiersin.org By inhibiting these pathways, the inflammatory and damaging effects of AGEs can be mitigated.

Preclinical Efficacy of this compound in Cellular and In Vivo Models

The naphthoquinone derivative, this compound, has been the subject of various preclinical studies to evaluate its therapeutic potential across several disease models. Research has focused on its effects on cancer cell proliferation, inflammatory responses in immune cells, and its activity against infectious agents. The following sections detail the findings from these in vitro and in vivo investigations.

Biosynthetic Pathways and Metabolic Research of 4,9-dihydroxy-alpha-lapachone

Elucidation of Enzymatic Steps in Naphthoquinone Biosynthesis

The biosynthesis of naphthoquinones, a class of secondary metabolites to which 4,9-dihydroxy-alpha-lapachone belongs, is a complex process involving multiple enzymatic steps. In higher plants, these compounds are generally synthesized via several major pathways, including the o-succinylbenzoate (OSB) pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, and the acetate-polymalonate pathway. jst.go.jp For lapachone-type naphthoquinones, which are prevalent in species like Catalpa ovata, the biosynthesis is understood to originate from chorismate, a key product of the shikimate pathway. jst.go.jp

While the specific enzymatic cascade leading directly to this compound has not been fully detailed, research into related naphthoquinones provides a framework. A critical enzymatic step in the formation of many naphthoquinones is the addition of a prenyl group to an aromatic precursor. researchgate.net For instance, the enzyme p-hydroxybenzoate:geranyltransferase (PGT), localized to the endoplasmic reticulum, catalyzes the addition of GPP to 4HBA, a committed step in the biosynthesis of compounds like shikonin. jst.go.jp Enzymes from the UbiA prenyltransferase family are also implicated; they exhibit a degree of promiscuity, reacting with various precursors like 1,4-dihydroxy-2-naphthoic acid (DHNA) and 4-hydroxybenzoic acid (PHBA), which highlights a common evolutionary origin for these biosynthetic pathways. researchgate.net

In the context of Catalpa naphthoquinones, studies on callus tissues have demonstrated that the cyclization of 4-(2-carboxyphenyl)-4-oxobutanoic acid leads to key tetralone intermediates, which are then subject to further enzymatic modifications like prenylation and hydroxylation. rsc.org

Table 1: Key Enzymes and Reactions in General Naphthoquinone Biosynthesis

| Enzyme Family/Name | Function/Reaction Catalyzed | Precursor(s) | Product(s) | Relevance |

|---|---|---|---|---|

| p-hydroxybenzoate:geranyltransferase (PGT) | Adds a geranyl group to 4-hydroxybenzoic acid. jst.go.jp | 4-hydroxybenzoic acid (4HBA), Geranyl diphosphate (GPP) | 3-geranyl-4-hydroxybenzoate | A key step in the 4HBA/GPP pathway for some naphthoquinones. jst.go.jp |

| UbiA Prenyltransferases | Catalyze the addition of a prenyl group to an aromatic ring. researchgate.net | DHNA, PHBA, Dimethylallyl pyrophosphate | Prenylated quinone precursors | Shows enzyme promiscuity that contributes to the diversity of quinone derivatives. researchgate.net |

| NQO1 (NAD(P)H:quinone oxidoreductase 1) | Catalyzes a two-electron reduction of a quinone to its hydroquinone form. researchgate.netacs.org | β-lapachone, NAD(P)H | β-lapachol (hydroquinone) | Primarily involved in the metabolism/bioactivation of the related isomer β-lapachone. researchgate.netacs.org |

| Cytochrome P450 (CYP) enzymes | Involved in oxidation and hydroxylation reactions. | β-lapachone | Mono-oxygenated metabolites | Key enzymes in the phase I metabolism of the related isomer β-lapachone. |

Identification of Biosynthetic Precursors and Intermediates (e.g., Catalponone)

The biosynthetic pathway leading to this compound in plants like Catalpa ovata has been investigated through the identification of co-occurring compounds and precursor feeding studies. rsc.orgnih.gov These studies have established a route that begins with intermediates from the shikimate pathway and proceeds through a series of tetralone and naphthoquinone derivatives. rsc.org

A crucial early precursor is 4-(2-carboxyphenyl)-4-oxobutanoic acid, which undergoes cyclization to form 2-carboxy-4-oxo-1-tetralone (COT). rsc.org This intermediate can then be reduced to 2-carboxy-4-hydroxy-1-tetralone (CHT). rsc.org Isotope labeling studies have shown that the main biosynthetic route proceeds through the prenylation of COT. rsc.org

Catalponone is a key intermediate and a naturally occurring naphthoquinone found alongside this compound in C. ovata. jst.go.jpnih.govphcog.com Research indicates that (2R)-catalponone is a direct biosynthetic intermediate. jst.go.jp The pathway suggests a progression from simpler tetralones to more complex, prenylated naphthoquinones, which are then subjected to various hydroxylation and cyclization reactions to yield the final diversity of compounds observed in the plant, including catalponol, catalpalactone, and this compound. rsc.orgnih.gov

Table 2: Identified Precursors and Intermediates in the Biosynthesis of Catalpa Naphthoquinones

| Compound Name | Chemical Classification | Role in Pathway | Source(s) |

|---|---|---|---|

| 4-(2-carboxyphenyl)-4-oxobutanoic acid | Keto acid | Early Precursor | rsc.org |

| 2-Carboxy-4-oxo-1-tetralone (COT) | Tetralone derivative | Key Intermediate (Main Pathway) | rsc.org |

| 2-Carboxy-4-hydroxy-1-tetralone (CHT) | Tetralone derivative | Key Intermediate (Subsidiary Pathway) | rsc.orgnih.gov |

| Catalponone | Naphthoquinone | Central Biosynthetic Intermediate | jst.go.jprsc.orgnih.gov |

| Catalponol | Naphthoquinone | Related downstream product | jst.go.jpnih.gov |

Metabolic Fate and Biotransformation Studies in Model Systems

Direct metabolic and biotransformation studies specifically on this compound are limited in the available scientific literature. However, extensive research on its structural isomer, β-lapachone, provides significant insights into the potential metabolic pathways for this class of compounds. acs.orge-roj.org It is crucial to note the distinct chemical nature of the two isomers: this compound is a para-naphthoquinone, while β-lapachone is an ortho-naphthoquinone, a difference that profoundly impacts their biological and metabolic reactivity. nih.govresearchgate.net

Studies comparing the two isomers have shown that α-lapachone, the parent compound of this compound, is significantly less pharmacologically active and does not substantially increase the production of reactive oxygen and nitrogen species (RONS) in macrophages, unlike its ortho-isomer. nih.govresearchgate.net This suggests a higher metabolic stability for the α-lapachone scaffold.

Metabolic studies on β-lapachone in human liver and intestinal preparations serve as the primary model. acs.org The predominant metabolic pathway for β-lapachone involves a two-electron reduction by the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), forming an unstable hydroquinone. researchgate.netacs.orglongdom.org This is followed by extensive phase II metabolism, primarily glucuronidation, to form regioisomeric glucuronide conjugates which are then excreted. acs.org Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, also occurs but to a lesser extent. researchgate.net Given that α-lapachone is not a strong substrate for NQO1, it is plausible that this compound would undergo metabolism at a much slower rate or via different pathways, potentially involving direct phase II conjugation of its hydroxyl groups.

Advanced Analytical Techniques in 4,9-dihydroxy-alpha-lapachone Research

Quantitative Analysis in Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of 4,9-dihydroxy-alpha-lapachone, it is essential to accurately measure its concentration in biological samples such as plasma, serum, and tissue homogenates. Given the complexity of these matrices, highly sensitive and selective methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govplos.org

The development of a robust LC-MS/MS method involves several key steps. A simple protein precipitation step, often using methanol or acetonitrile, is typically employed for initial sample clean-up. nih.govresearchgate.net For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be used to remove interfering substances and concentrate the analyte. plos.org Chromatographic separation is commonly achieved on a reverse-phase column (e.g., C8 or C18) using a gradient elution of an organic solvent and a buffered aqueous solution. nih.govresearchgate.net

Detection by tandem mass spectrometry is performed in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity. nih.gov This involves selecting a specific precursor ion for this compound and a characteristic product ion generated through fragmentation. The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability. endocrine-abstracts.org

Table 1: Representative Parameters for a Validated LC-MS/MS Method for Quantification in Human Plasma

| Parameter | Typical Value/Range | Description |

| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. endocrine-abstracts.org |

| Intra-day Precision (%CV) | < 15% | The precision of the assay measured by analyzing replicate samples on the same day. nih.gov |

| Inter-day Precision (%CV) | < 15% | The precision of the assay measured by analyzing replicate samples on different days. nih.gov |

| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. nih.gov |

| Recovery | > 85% | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. plos.org |

| Matrix Effect | Within 100±10% (IS normalized) | The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. plos.org |

Metabolomics and Proteomics Approaches to Mechanistic Discovery

Understanding the biological mechanisms of this compound requires a global view of its effects on cellular proteins and metabolites. Proteomics and metabolomics, the large-scale study of proteins and small molecules, respectively, are powerful tools for this purpose. pharm.or.jp

Proteomics: Proteomic analyses are used to identify the direct protein targets of this compound and the subsequent changes in protein expression that drive its biological effects. A common strategy involves fractionating complex protein lysates from treated and untreated cells, followed by analysis using LC-MS. chromatographyonline.com Studies on related naphthoquinones suggest that they can act as electrophiles, forming covalent bonds with nucleophilic thiol groups on cysteine residues within proteins. annualreviews.org Proteomics can identify these specific protein adducts.

Research has shown that this compound induces a form of iron-dependent cell death known as ferroptosis. nih.gov This discovery was likely facilitated by proteomic approaches which revealed the compound's impact on key regulatory proteins. For instance, proteomics can identify the downregulation of Glutathione Peroxidase 4 (GPX4) and the inhibition of the cysteine-glutamate antiporter (system Xc-), both of which are hallmark events in ferroptosis. nih.gov Furthermore, the identification of Ferritin Heavy Chain 1 (FTH1) activation as a key mechanism points to the power of proteomics in uncovering complex regulatory pathways. nih.gov

Metabolomics: Metabolomics complements proteomics by providing a snapshot of the metabolic state of a cell following treatment with this compound. By analyzing changes in the levels of endogenous metabolites like amino acids, lipids, and nucleotides, researchers can map the metabolic pathways perturbed by the compound. scielo.org.co For example, the inhibition of system Xc- identified through proteomics would be expected to cause distinct changes in the intracellular levels of cysteine and glutamate, a finding that can be confirmed and quantified using metabolomics. nih.gov

Table 2: Omics Approaches in Mechanistic Research of this compound

| 'Omics' Field | Analytical Technique | Key Findings & Applications |

| Proteomics | LC-MS/MS | - Identification of direct protein targets (e.g., GPX4, FTH1). nih.gov - Elucidation of compound-induced protein expression changes. - Mapping of affected signaling pathways (e.g., ferroptosis). nih.gov |

| Metabolomics | GC-MS, LC-MS | - Quantification of changes in small molecule metabolites (e.g., amino acids, lipids). scielo.org.co - Confirmation of pathway disruption predicted by proteomics (e.g., glutamate/cysteine levels). - Identification of biomarkers of compound activity. |

Advanced Microscopy for Subcellular Localization Studies

Determining where this compound accumulates within a cell is critical to understanding its mechanism of action, as the site of action often dictates the biological outcome. plos.org Advanced microscopy techniques, particularly confocal fluorescence microscopy, are essential for these studies. researchgate.net

Because this compound is a quinone, it possesses intrinsic fluorescent properties that can be exploited for imaging. However, to pinpoint its location, researchers typically use co-localization studies. lsu.edu This involves staining cells treated with the compound with fluorescent probes that specifically label different organelles, such as ER-Tracker™ for the endoplasmic reticulum or LysoTracker™ for lysosomes. plos.org By merging the images from the compound and the organelle-specific probe, areas of overlap indicate the compound's location. plos.org

Given its role in inducing ferroptosis, a process heavily linked to iron metabolism and lipid peroxidation, key organelles of interest for localization studies include the mitochondria and the endoplasmic reticulum. nih.gov Fluorescence Resonance Energy Transfer (FRET) microscopy can provide even more precise localization data by measuring energy transfer between the fluorescent compound and an organelle-specific probe, confirming molecular-scale proximity. lsu.edu Advanced super-resolution microscopy techniques can further refine this localization, overcoming the diffraction limits of conventional microscopy and reducing the "linkage error" that can obscure the precise location of the target. biorxiv.org

Table 3: Advanced Microscopy Techniques for Subcellular Localization

| Technique | Principle | Application to this compound |

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp, high-resolution optical sections of the cell. ous-research.no | Visualizing the distribution of the compound within the cell by co-localizing its fluorescence signal with that of organelle-specific dyes (e.g., for mitochondria, ER, lysosomes). plos.orgresearchgate.net |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules when in close proximity, indicating molecular interaction or co-localization. lsu.edu | Confirming the compound's proximity to specific organellar proteins or lipids at a nanometer scale, providing strong evidence for localization within an organelle. lsu.edu |

| Super-Resolution Microscopy (e.g., PALM, STORM) | Achieves resolution beyond the diffraction limit of light (~200 nm), allowing for near-molecular level imaging. | Precisely mapping the location of the compound within subcellular structures and overcoming linkage errors associated with standard fluorescence imaging. biorxiv.org |

Interactions and Synergistic Research Approaches with 4,9-dihydroxy-alpha-lapachone

Combination Studies with Other Bioactive Compounds in Preclinical Models

While specific combination studies focusing on 4,9-dihydroxy-alpha-lapachone are still emerging, research on its structural analogs, particularly β-lapachone, provides a strong rationale for this line of inquiry. Studies have demonstrated that β-lapachone exhibits significant synergistic lethality when combined with other agents in preclinical models. mdpi.com For instance, the combination of β-lapachone and taxol has been shown to synergistically induce death in a wide range of human cancer cell lines, including ovarian, breast, and prostate cancer cells. chemfaces.com This synergy is often schedule-dependent, requiring simultaneous or sequential administration to achieve the desired effect. chemfaces.com

Another promising combination is with genistein, which has shown synergistic effects on tumor cell lines implanted in mice. mdpi.com The success of these combinations with a closely related naphthoquinone suggests that this compound could also exhibit enhanced activity when used with other bioactive compounds. The principle of combining drugs that activate different cell-cycle checkpoints to induce apoptosis in cancer cells is a key strategy. chemfaces.com For example, β-lapachone causes delays in the G1 and S phases of the cell cycle, while taxol arrests cells at the G2/M checkpoint. chemfaces.com This multi-checkpoint targeting creates conflicting regulatory signals that can lead to programmed cell death. chemfaces.com

Research has also explored the co-delivery of β-lapachone with drugs like doxorubicin to overcome multidrug resistance in breast cancer models. mdpi.commdpi.com These findings underscore the potential of combination strategies to enhance the therapeutic window and efficacy of naphthoquinones, a concept that is directly applicable to future research on this compound.

Table 1: Examples of Preclinical Combination Studies with a Structural Analog (β-Lapachone)

| Combined Agent | Model System | Observed Outcome | Reference |

| Taxol | Human ovarian, breast, prostate, melanoma, lung, colon, and pancreatic cancer cell lines; Mouse xenograft models | Synergistic induction of apoptosis; Potent antitumor activity | chemfaces.com |

| Genistein | Tumor cell lines implanted in mice | Synergistic lethality | mdpi.com |

| Doxorubicin | Breast cancer cell lines (MCF-7) and tumor-bearing mice | Overcame multidrug resistance; Reduced tumor size | mdpi.commdpi.com |

| Ionizing Radiation | Non-small-cell lung cancer (NSCLC) cell lines and xenograft models | Synergistic effects | nih.gov |

| Photodynamic Therapy | Melanoma cells | Synergistic effects due to upregulation of NQO1 expression | nih.gov |

Exploration of Synergistic Mechanistic Pathways

The primary mechanism of action for many naphthoquinones, including the structural analog β-lapachone, involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov This enzyme, often overexpressed in cancer cells, catalyzes a futile redox cycle of the quinone, leading to the massive production of reactive oxygen species (ROS) and subsequent cell death. mdpi.comnih.gov A key synergistic strategy involves combining this compound with agents that modulate NQO1 expression or interfere with cellular redox homeostasis. For instance, combining halogenated derivatives of β-lapachone with photodynamic therapy has shown synergism in melanoma cells by upregulating NQO1 expression. nih.gov

Recent research on this compound itself has identified its ability to induce a specific form of iron-dependent cell death known as ferroptosis in triple-negative breast cancer (TNBC) cells. nih.govresearcher.life The mechanism involves the activation of Ferritin Heavy Chain 1 (FTH1), leading to iron overload, and the inhibition of system Xc- (a cystine/glutamate antiporter) and Glutathione Peroxidase 4 (GPX4). nih.gov This inhibition sensitizes the cancer cells to ferroptosis. nih.gov This unique pathway presents opportunities for synergistic combinations. For example, combining this compound with compounds that further disrupt iron metabolism or inhibit glutathione synthesis could potentially enhance its ferroptotic activity.

Furthermore, the interaction of naphthoquinones with other cellular targets provides avenues for synergistic approaches. β-Lapachone has been reported to act as a DNA topoisomerase I inhibitor, although its mechanism differs from other inhibitors like camptothecin. mdpi.comchemfaces.com It has also been shown to inhibit poly(ADP-ribose) polymerase (PARP). chemfaces.com Combining this compound with other DNA damaging agents or PARP inhibitors could exploit these mechanistic pathways for a more potent effect.

Table 2: Potential Mechanistic Pathways for Synergistic Targeting with this compound

| Mechanistic Pathway | Potential Synergistic Agent Type | Rationale | Reference |

| NQO1-mediated ROS Production | NQO1 Upregulators | Increase the enzymatic conversion of the quinone, leading to enhanced ROS production and cytotoxicity. | nih.gov |

| Ferroptosis (Iron Overload, GPX4 Inhibition) | Glutathione Synthesis Inhibitors, Iron Chelators (at specific concentrations) | Further disrupt redox balance and iron metabolism to potentiate ferroptotic cell death. | nih.gov |

| Topoisomerase I Inhibition | Other DNA Damaging Agents | Create multiple points of attack on DNA replication and repair, leading to enhanced cell death. | mdpi.comchemfaces.com |

| PARP Inhibition | PARP Inhibitors | Exploit synthetic lethality in cells with specific DNA repair deficiencies. | chemfaces.com |

Formulation and Delivery Systems for Enhanced Research Utility (e.g., Nanoparticle Encapsulation)

A significant challenge in the preclinical and potential clinical application of naphthoquinones like this compound is their low aqueous solubility and potential for off-target toxicity. mdpi.comunav.edu To overcome these limitations, various formulation and drug delivery systems have been developed, primarily for the more extensively studied β-lapachone, which serve as a model for this compound. These advanced delivery systems are designed to increase bioavailability, improve solubility, and enable targeted delivery to tumor tissues. mdpi.commdpi.com

Nanotechnology-based systems are particularly promising. unav.edu These include:

Liposomes: These phospholipid vesicles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and increasing their stability in circulation. mdpi.commdpi.com

Cyclodextrin Inclusion Complexes: These complexes can enhance the bioavailability of drugs by improving their dissolution properties and permeability. mdpi.comresearchgate.net A notable example is a methylated-β-cyclodextrin/poloxamer 407 mixture used to deliver β-lapachone. This system forms a gel at body temperature, allowing for extended, localized intratumoral delivery. mdpi.comresearchgate.net

Nanoparticles: Lipid-based nanocarriers have been used for the co-delivery of β-lapachone and doxorubicin, demonstrating an ability to overcome multidrug resistance in breast cancer models. mdpi.com These systems can increase drug stability and enhance intracellular absorption. mdpi.com

These advanced formulations not only improve the physicochemical properties of the compound but also enhance their research utility. By ensuring more consistent and targeted delivery in in vivo models, researchers can obtain more reliable data on efficacy and mechanism of action. The development of similar nanoparticle encapsulation or complexation strategies for this compound will be crucial for advancing its preclinical evaluation.

Emerging Research Avenues and Future Perspectives for 4,9-dihydroxy-alpha-lapachone

Exploration of Novel Biological Targets and Undiscovered Mechanisms

While research has identified several mechanisms of action for 4,9-dihydroxy-alpha-lapachone, the full extent of its biological targets remains an active area of investigation. Recent studies have highlighted its potential to induce ferroptosis, an iron-dependent form of regulated cell death, in triple-negative breast cancer (TNBC) cells. nih.gov This involves the activation of FTH1, leading to iron overload, and the subsequent inhibition of the cysteine-glutamate antiporter (system Xc-) and glutathione peroxidase 4 (GPX4). nih.gov This finding opens up a new dimension to its anticancer activity, distinct from previously established mechanisms like DNA damage induction and cell cycle arrest at the G1 phase. nih.govresearchgate.netresearchgate.net

Furthermore, the broader family of naphthoquinones, to which this compound belongs, is known to interact with a variety of biological targets. For instance, the related compound β-lapachone is a known inhibitor of DNA topoisomerase I. chemfaces.commdpi.com Although α-lapachone also interacts with topoisomerase II, its mechanism differs from other pyranonaphthoquinone derivatives. chemfaces.comncats.io Additionally, some naphthoquinones have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. chemfaces.com The potential of this compound to interact with these and other undiscovered targets warrants further exploration.

Another emerging area of interest is its potential role in inhibiting enzymes crucial for the survival of pathogens. For example, 9-hydroxy-alpha-lapachone has been identified as a potent inhibitor of cystathionine gamma-synthase (CGS) MetB in Mycobacterium ulcerans, the causative agent of Buruli ulcer. mdpi.com This suggests that this compound could have antimicrobial applications by targeting essential metabolic pathways in various microorganisms.

Development of Advanced In Silico Models for Prediction and Design

Computational, or in silico, models are becoming increasingly vital in predicting the biological activities and designing novel derivatives of compounds like this compound. These models can help to elucidate structure-activity relationships (SAR), predict potential biological targets, and guide the synthesis of more potent and selective analogs.

One application of in silico modeling is the generation of 3D chemical feature pharmacophore models. Such a model was created using the potent inhibitors Juglone and 9-hydroxy-alpha-lapachone to screen for new potential inhibitors of M. ulcerans cystathionine gamma-synthase. mdpi.com Molecular docking studies, another key in silico technique, have been used to investigate the binding interactions of lapachol and α-lapachone with urease, suggesting a potential mechanism of inhibition. researchgate.net These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Furthermore, quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how chemical structure influences biological activity. chemfaces.com By analyzing a series of related compounds, QSAR models can identify the key molecular descriptors that correlate with a desired biological effect, such as anticancer activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby streamlining the design of more effective research probes and therapeutic candidates.

Integration with Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological effects of this compound can be achieved by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can provide a comprehensive picture of the cellular pathways and networks that are perturbed by the compound.

For instance, a multi-omics analysis was instrumental in identifying the ferroptosis-inducing mechanism of this compound in triple-negative breast cancer. researcher.life By combining different omics datasets, researchers can uncover complex interactions and downstream effects that might be missed by single-omics studies. The Cancer Genome Atlas (TCGA) and other large-scale databases provide a wealth of multi-omics data that can be leveraged to explore the effects of this compound in various cancer types and other diseases. researchgate.net

Integrative multi-omics analysis can also help to identify biomarkers that predict sensitivity or resistance to this compound. By correlating omics profiles with cellular responses, it may be possible to identify patient populations that are most likely to benefit from treatments involving this compound. This approach is crucial for advancing personalized medicine and developing more targeted therapeutic strategies. medrxiv.orgaginganddisease.org

Addressing Research Gaps and Challenges in Specific Mechanistic Areas

Despite the progress made in understanding the biological activities of this compound, several research gaps and challenges remain. A key challenge is to fully elucidate the specific molecular interactions that underpin its diverse biological effects. While it is known to induce DNA damage and cell cycle arrest, the precise molecular players and signaling pathways involved require further investigation. nih.govresearchgate.netresearchgate.net